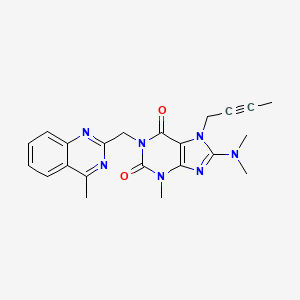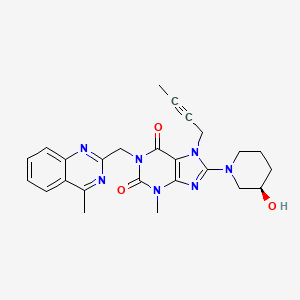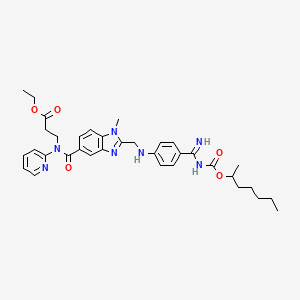
O-(2-Heptyl) dabigatran ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Heptyl) dabigatran ethyl ester: is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.76 g/mol . It is an impurity of dabigatran, a nonpeptide, direct thrombin inhibitor used as an anticoagulant . This compound is characterized by its complex structure, which includes a heptyl group attached to the dabigatran ethyl ester molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Heptyl) dabigatran ethyl ester involves multiple steps, starting from the basic building blocks of dabigatran. The process typically includes:
Formation of the benzimidazole core: This involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones.
Attachment of the heptyl group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions:
Oxidation: O-(2-Heptyl) dabigatran ethyl ester can undergo oxidation reactions, particularly at the heptyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imine or nitro groups present in the molecule, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry: : O-(2-Heptyl) dabigatran ethyl ester is used as a reference standard in analytical chemistry for the development and validation of analytical methods, particularly in the pharmaceutical industry .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of dabigatran and its derivatives .
Medicine: : Although not used directly as a therapeutic agent, it serves as an impurity standard in the quality control of dabigatran formulations .
Industry: : The compound is used in the production and quality control of anticoagulant medications .
作用机制
O-(2-Heptyl) dabigatran ethyl ester itself does not have a direct therapeutic effect. its parent compound, dabigatran, is a reversible competitive thrombin inhibitor. Dabigatran inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .
相似化合物的比较
Similar Compounds
Dabigatran etexilate: The parent compound, used as an anticoagulant.
Dabigatran ethyl ester: An intermediate in the metabolism of dabigatran etexilate.
Dabigatran: The active form of the drug
Uniqueness: : O-(2-Heptyl) dabigatran ethyl ester is unique due to the presence of the heptyl group, which distinguishes it from other dabigatran derivatives. This structural modification can influence its physical and chemical properties, making it a valuable reference standard in analytical chemistry .
属性
IUPAC Name |
ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCTVSOSHEUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610758-21-8 |
Source


|
| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
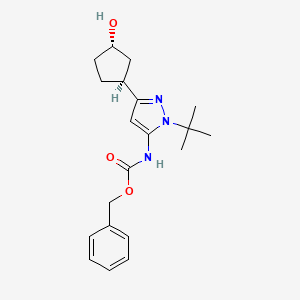
![9-Chloro-7H-benzo[c]fluoren-7-one](/img/structure/B8236832.png)
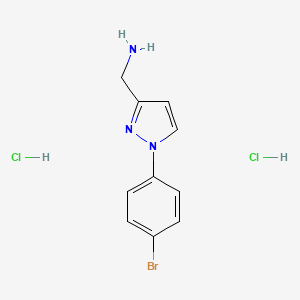
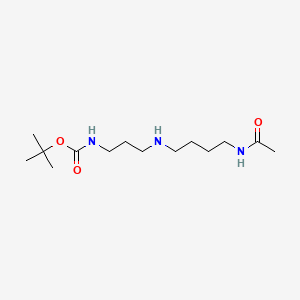
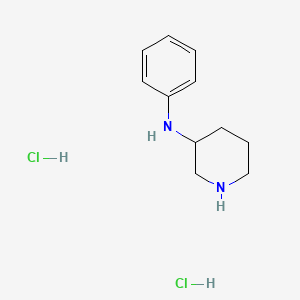
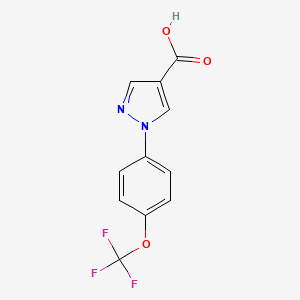
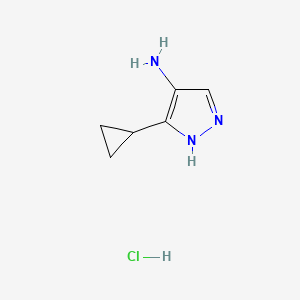
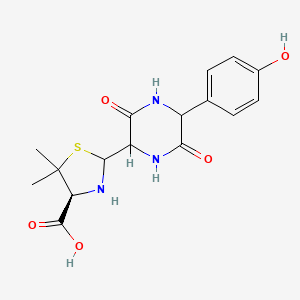
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)
![ethyl 3-[[2-[[4-[(E)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236898.png)
![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)
![4-[[4-[(4-Carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoate](/img/structure/B8236919.png)
